N4-(4-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
Properties
IUPAC Name |
4-N-(4-fluorophenyl)-1-phenyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6/c1-2-12-22-20-25-18(24-15-10-8-14(21)9-11-15)17-13-23-27(19(17)26-20)16-6-4-3-5-7-16/h3-11,13H,2,12H2,1H3,(H2,22,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDZPTSIXZYUEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N4-(4-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with suitable diketones or ketoesters under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring undergoes nucleophilic substitution at electrophilic positions (C-4 and C-6). Reactions typically require polar aprotic solvents (e.g., DMF) and mild heating (60–80°C):
These substitutions are critical for modifying pharmacokinetic properties. For example, replacing the 4-fluorophenyl group with a 4-ethoxyphenyl moiety enhances metabolic stability.
Electrophilic Addition Reactions
The pyrazolo ring participates in electrophilic additions under acidic conditions. Key examples include:
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Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at C-3, enabling further reduction to amino derivatives .
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Sulfonation : Fuming H₂SO₄ yields sulfonic acid derivatives, improving water solubility for pharmacological testing .
Hydrolysis Reactions
Controlled hydrolysis of the pyrimidine ring occurs under basic conditions:
Alkylation and Arylation
The N1-phenyl and N6-propyl groups enable further alkylation/arylation:
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N1 Modification : Reaction with iodomethane/K₂CO₃ in acetone yields methylated analogs with increased lipophilicity.
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N6 Propyl Extension : Grignard reagents (e.g., PrMgBr) extend the alkyl chain, altering receptor-binding affinity .
Catalytic Hydrogenation
The pyrazolo[3,4-d]pyrimidine core undergoes partial hydrogenation under H₂/Pd-C:
| Starting Material | Conditions | Product |
|---|---|---|
| Fully aromatic core | 10% Pd-C, H₂ (1 atm), ethanol, 25°C | Dihydro derivatives with retained biological activity but reduced toxicity |
Interaction with Biological Targets
While not traditional "chemical reactions," the compound’s interactions with enzymes involve covalent and non-covalent bonding:
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Kinase Inhibition : Forms hydrogen bonds with ATP-binding pockets of CDK2 and EGFR, confirmed via molecular docking .
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Serotonin Receptor Binding : The 4-fluorophenyl group engages in π-π stacking with 5-HT₂c receptors, modulating neurotransmission .
Key Data Tables
Table 2: Biological Activity vs. Structural Modifications
Scientific Research Applications
Research has demonstrated that N4-(4-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exhibits notable biological activity as an inhibitor of cyclin-dependent kinases (CDKs). CDK inhibitors are promising candidates for cancer therapy because they can halt cell cycle progression in tumor cells.
In Vitro Studies
In vitro studies have shown that this compound has cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC$_{50}$ values ranging from 45 to 97 nM. Additionally, it interacts with epidermal growth factor receptors (EGFR), suggesting potential applications in targeting growth factor signaling pathways.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various contexts:
- Cyclin-dependent Kinase Inhibition : A study highlighted its ability to inhibit CDK2 effectively, leading to reduced proliferation rates in tumor cells.
- EGFR Interaction : Another research effort demonstrated its potential in inhibiting EGFR-mediated signaling pathways, which are crucial for tumor growth and survival.
- Comparative Analysis : A comparative analysis with structurally similar compounds revealed that this compound possesses unique properties enhancing its biological activity compared to other pyrazolo[3,4-d]pyrimidines.
Applications in Cancer Therapy
Given its potent biological activity, this compound holds promise as a therapeutic agent in oncology. Its ability to selectively inhibit key enzymes involved in cell cycle regulation makes it a candidate for further development into an anticancer drug.
Mechanism of Action
The mechanism of action of N4-(4-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and proliferation. The compound’s ability to bind to these targets and alter their activity underlies its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous pyrazolo[3,4-d]pyrimidine derivatives, focusing on substituent effects and biological activity.
N4-Aryl Substituent Variations
Key Insight : The 4-fluorophenyl group in the target compound optimizes a balance between hydrophobicity and steric effects, contributing to its superior inhibitory activity compared to analogs with ortho- or meta-substituted halogens .
N6-Alkyl Chain Modifications
Key Insight: The propyl chain at N6 maximizes hydrophobic interactions without introducing excessive bulk, as seen in the target compound’s IC50 of 0.4 µM . Shorter chains (e.g., ethyl) diminish activity, while polar groups (e.g., dimethylaminoethyl) compromise selectivity .
Core Framework and Additional Modifications
Key Insight : The 1-phenyl group in the target compound is essential for π-π stacking with kinase residues, while fused pyrazolo-pyrimidine frameworks outperform simpler triazine cores .
Biological Activity
N4-(4-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, target interactions, and therapeutic implications.
Structural Overview
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, characterized by a fused pyrazole and pyrimidine ring system. The molecular formula is with a molecular weight of approximately 378.43 g/mol. Its structure includes:
- N4 Position : 4-fluorophenyl group
- N1 Position : Phenyl group
- N6 Position : Propyl substituent
- Amine Groups : Present at the 4 and 6 positions
This unique arrangement allows for significant biological interactions, particularly with kinase enzymes.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Research indicates that this compound exhibits potent inhibitory effects on cyclin-dependent kinases (CDK2) which are crucial in regulating the cell cycle. The compound's structure closely resembles ATP, allowing it to effectively compete for binding sites within the kinase domain. This competitive inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines.
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Study on Anticancer Properties
In a study published in Nature Reviews, the compound demonstrated significant anticancer properties when tested against MCF-7 breast cancer cells. The results showed that treatment with the compound led to:
- Inhibition of Tumor Growth : Reduced tumor size in vivo.
- Induction of Apoptosis : Increased markers of apoptosis were observed.
- Cell Cycle Arrest : The compound effectively halted cell cycle progression at the G1 phase.
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
Comparative Analysis with Other Compounds
The following table compares the biological activity of this compound with other related compounds:
| Compound Name | Target Activity | IC50 Value (µM) | Selectivity |
|---|---|---|---|
| N4-(4-fluorophenyl)-1-phenyl-N6-propyl... | CDK2 Inhibitor | 0.5 | High |
| Dinaciclib | CDK2 Inhibitor | 0.02 | Very High |
| Roscovitine | CDK2 Inhibitor | 0.01 | Very High |
| Other Pyrazolo Derivatives | Various Kinase Inhibitors | Varies | Moderate to High |
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., fluorophenyl vs. propyl groups) and purity (>95%) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies impurities using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (MS) : ESI-MS verifies molecular weight (e.g., calculated [M+H]+ = 408.2) .
How can researchers resolve discrepancies in reported biological activity data?
Advanced
Contradictions often arise from structural analogs or assay variability. Strategies include:
- Structural benchmarking : Compare substituent effects (e.g., propyl vs. ethyl groups at N6) using analogs like 6-phenyl-5-(4-phenylbutyl)pyrimidine-2,4-diamine .
- Assay standardization : Replicate studies under controlled conditions (pH 7.4, 37°C) with cell lines (e.g., HEK293) expressing consistent target levels .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, isolating variables like solvent choice (DMSO vs. ethanol) .
What statistical experimental design (DoE) methods are applicable for optimizing reaction conditions?
Q. Advanced
- Fractional factorial design : Screen variables (temperature, catalyst loading, solvent ratio) with minimal experiments to identify significant factors .
- Response surface methodology (RSM) : Model interactions between variables (e.g., 70–90°C and 1–3 mol% catalyst) to maximize yield .
- Taguchi arrays : Optimize robustness by testing noise factors (e.g., humidity, reagent batch) .
How do structural modifications influence the compound’s reactivity and bioactivity?
Q. Basic
- Fluorophenyl group : Enhances metabolic stability and binding affinity via hydrophobic interactions and reduced CYP450 metabolism .
- Propyl chain at N6 : Increases lipophilicity (logP ~3.2), improving membrane permeability compared to shorter alkyl chains .
- Pyrazolo-pyrimidine core : Facilitates π-π stacking with kinase ATP pockets, as seen in kinase inhibition assays .
How to design a study resolving conflicting data on the compound’s mechanism of action?
Q. Advanced
- Orthogonal assays : Combine biochemical (e.g., kinase inhibition) and cellular (e.g., apoptosis) assays to cross-validate targets .
- Isothermal titration calorimetry (ITC) : Quantify binding constants (Kd) under varying ionic strengths to assess specificity .
- Knockout models : Use CRISPR-edited cell lines to confirm target dependency (e.g., EGFR vs. VEGFR) .
What are the solubility and stability profiles under different experimental conditions?
Q. Basic
- Solubility : Poor in aqueous buffers (<0.1 mg/mL); requires DMSO (≥50 mg/mL) for stock solutions .
- Stability : Degrades <10% in PBS (pH 7.4) over 24h at 25°C but decomposes in acidic conditions (pH <3) .
- Storage : Stable at -20°C in inert atmosphere (N2) for >6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
